Physicochemical properties of 2-Chloro-4-methylquinoline-7-carboxylic acid
Physicochemical properties of 2-Chloro-4-methylquinoline-7-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methylquinoline-7-carboxylic Acid
Abstract
2-Chloro-4-methylquinoline-7-carboxylic acid is a substituted quinoline derivative with significant potential in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a chloro substituent, a methyl group, and a carboxylic acid on the quinoline scaffold, gives rise to a distinct set of physicochemical properties. These properties, including solubility, acidity (pKa), and lipophilicity, are critical determinants of the molecule's behavior in biological and chemical systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic applications. This technical guide provides a comprehensive examination of these core properties, synthesizes theoretical principles with actionable experimental protocols, and offers expert insights into the rationale behind methodological choices. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this compound class.
Introduction: The Quinoline Moiety as a Privileged Scaffold
The quinoline ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, aromatic framework serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The strategic functionalization of this scaffold is a key aspect of drug design. In the case of 2-Chloro-4-methylquinoline-7-carboxylic acid, the substituents are deliberately chosen: the carboxylic acid group introduces a polar, ionizable center crucial for modulating solubility and forming ionic interactions; the methyl group provides a small lipophilic feature; and the chloro group at the 2-position significantly influences the electron distribution of the ring system and can serve as a synthetic handle for further derivatization. A thorough characterization of the fundamental physicochemical properties of this molecule is therefore an essential prerequisite for any rational drug design or material science application.
Core Molecular and Physical Properties
A compound's fundamental identity is established by its molecular formula and key physical constants. While specific experimental data for this exact molecule is sparse in publicly accessible literature, we can compile its computed properties and infer others based on the behavior of similar structures.
Table 1: Core Physicochemical Properties of 2-Chloro-4-methylquinoline-7-carboxylic acid
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [1][2] |
| Molecular Weight | 221.64 g/mol | [1] |
| IUPAC Name | 2-chloro-4-methylquinoline-7-carboxylic acid | [1] |
| CAS Number | 124307-93-3 | [1] |
| Appearance | Likely a solid, from off-white to pale yellow. | Inferred |
| Melting Point | Expected to be high, likely >250-300 °C. Carboxylic acids often have high melting points due to strong intermolecular hydrogen bonding forming stable dimers.[3][4][5] | Inferred |
| Boiling Point | Very high, likely to decompose before boiling under atmospheric pressure, a common trait for complex aromatic carboxylic acids.[3][4] | Inferred |
| Computed XLogP3 | 3.0 | [1] |
Acidity and the Ionization Constant (pKa)
The pKa is arguably one of the most critical physicochemical parameters for a drug candidate, as it dictates the charge state of the molecule at a given pH. For 2-Chloro-4-methylquinoline-7-carboxylic acid, the carboxylic acid group is the primary acidic center. Its pKa value will determine the ratio of the neutral (protonated) form to the anionic (deprotonated) form at physiological pH (~7.4), which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for pKa determination.[6][7] The method involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (a strong base in this case).[6][8]
Methodology:
-
System Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol-water or acetonitrile-water mixture) if aqueous solubility is low. The final concentration should be around 1-10 mM.[7][8]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte like 0.15 M KCl. This minimizes variations in activity coefficients.[8]
-
Titration: Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[8]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve, which corresponds to the pH where the acid is half-neutralized.[7][8]
Causality Behind Experimental Choices:
-
Co-solvent: Used for compounds with low water solubility to ensure both the acidic and basic forms remain dissolved during titration.[7]
-
Inert Atmosphere: Purging the solution with nitrogen can displace dissolved CO₂, which is acidic and can interfere with the titration of weak acids.[8]
-
Constant Temperature: Acid-base equilibria are temperature-dependent; maintaining a constant temperature is crucial for reproducibility.
Solubility: A Critical Factor for Bioavailability
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[9] For an ionizable compound like 2-Chloro-4-methylquinoline-7-carboxylic acid, solubility is highly pH-dependent.[10] At pH values below its pKa, the less soluble, neutral carboxylic acid form will predominate. At pH values above its pKa, the much more soluble anionic carboxylate form will be dominant.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the equilibrium solubility of a compound.[11][12]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[9][13]
-
Phase Separation: After equilibration, separate the excess solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or, more specifically, High-Performance Liquid Chromatography (HPLC).[9][12]
Trustworthiness of the Protocol: This method is self-validating. By ensuring an excess of solid material remains at the end of the equilibration period, the researcher confirms that the solution is indeed saturated, representing the true thermodynamic solubility under the given conditions.[11]
Lipophilicity and Chromatographic Behavior
Lipophilicity, the affinity of a molecule for a nonpolar environment, is a crucial property influencing membrane permeability, plasma protein binding, and metabolic clearance. It is commonly expressed as the partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD).
High-Performance Liquid Chromatography (HPLC) for Purity and Lipophilicity Estimation
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of quinoline derivatives and can also be used to estimate lipophilicity.[14][15][16] In RP-HPLC, more lipophilic compounds interact more strongly with the nonpolar stationary phase (e.g., C18) and thus have longer retention times.[14]
Experimental Protocol: Purity Analysis by RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile (MeCN).[15]
-
Gradient: A linear gradient, for example, from 10% to 90% B over 20 minutes, is often effective for separating impurities from the main compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Quinoline systems typically show strong absorbance around 254 nm or 325 nm.[14][15]
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a small amount of DMSO diluted with mobile phase) to a concentration of approximately 0.5-1.0 mg/mL.
Workflow for Physicochemical Property Determination
Caption: Logical workflow for the experimental characterization of 2-Chloro-4-methylquinoline-7-carboxylic acid.
Conclusion
The physicochemical properties of 2-Chloro-4-methylquinoline-7-carboxylic acid are a direct consequence of its molecular structure. The interplay between its ionizable carboxylic acid group, the lipophilic quinoline core, and the electron-withdrawing chloro substituent defines its behavior in solution and its potential interactions within a biological milieu. While specific experimental values require dedicated laboratory investigation, the established protocols for determining pKa, solubility, and chromatographic behavior outlined in this guide provide a robust framework for such characterization. A comprehensive understanding of these properties is not merely an academic exercise; it is the foundation upon which successful drug discovery, development, and material science applications are built.
References
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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